molecular formula C11H18ClNO2 B1285901 N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride CAS No. 40171-95-7

N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride

Cat. No.: B1285901
CAS No.: 40171-95-7
M. Wt: 231.72 g/mol
InChI Key: AYWZXYHHYMIZHP-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride, commonly referred to as DMAE-HCl, is an organic compound and a derivative of the amino acid choline. It is a white, odorless, crystalline solid with a melting point of 143-145°C. DMAE-HCl has been used in scientific research for decades and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

Analytical Methods in Antioxidant Activity Research

Research has highlighted the importance of antioxidants in various fields, including food engineering, medicine, and pharmacy. Analytical methods, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, are critical for determining the antioxidant activity of compounds. These methods, based on chemical reactions and spectrophotometry, assess the kinetics of processes involving antioxidants. The study underscores the applicability of these assays in clarifying the mechanisms and kinetics of antioxidant processes, offering a foundation for further antioxidant analysis in complex samples (Munteanu & Apetrei, 2021).

Photosensitive Protecting Groups in Synthetic Chemistry

Photosensitive protecting groups, such as 2-nitrobenzyl and 3,5-dimethoxybenzyl, are pivotal in synthetic chemistry, promising advancements in the field. These groups facilitate the controlled release of active pharmaceutical ingredients under light exposure, enabling targeted drug delivery and the protection of sensitive pharmaceutical compounds during synthesis. The application of these groups in synthetic chemistry shows great promise for the future, offering a pathway to more efficient and controlled chemical synthesis (Amit, Zehavi, & Patchornik, 1974).

Parabens in Aquatic Environments

The review on parabens, esters of para-hydroxybenzoic acid used as preservatives, underscores their ubiquity in aquatic environments and the need for further research on their occurrence, fate, and behavior in water. Despite their biodegradability, parabens are consistently found in surface water and sediments, raising concerns about their continuous introduction into the environment and potential health impacts (Haman, Dauchy, Rosin, & Munoz, 2015).

Redox Mediators in Organic Pollutant Treatment

The utilization of enzymes and redox mediators for the degradation of organic pollutants in wastewater highlights a promising enzymatic approach to pollution remediation. This method enhances the efficiency of degradation for recalcitrant compounds, offering a potentially vital role in the treatment of aromatic compounds in industrial effluents (Husain & Husain, 2007).

Enzymatic Decolorization of Dyes in Wastewater

The enzymatic approach for the decolorization and degradation of dyes in wastewater presents an alternative strategy to conventional treatments. The use of enzymes, such as peroxidases and laccases, in the presence of redox mediators, can efficiently degrade dyes, even those recalcitrant to microbial action. This method, especially when using immobilized enzymes, holds promise for large-scale applications in wastewater treatment, underscoring the environmental and industrial benefits of enzymatic detoxification (Husain, 2006).

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-4-12-8-9-5-6-10(13-2)11(7-9)14-3;/h5-7,12H,4,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWZXYHHYMIZHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C=C1)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585817
Record name N-[(3,4-Dimethoxyphenyl)methyl]ethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052544-93-0, 40171-95-7
Record name Benzenemethanamine, N-ethyl-3,4-dimethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1052544-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(3,4-Dimethoxyphenyl)methyl]ethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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